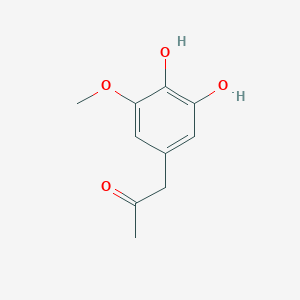

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one

Description

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one is a phenolic ketone characterized by a propan-2-one group attached to a phenyl ring substituted with hydroxyl groups at positions 3 and 4 and a methoxy group at position 5. Its structure confers unique physicochemical properties, including hydrogen-bonding capacity and redox activity, making it relevant in pharmacological and synthetic chemistry contexts .

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-5-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H12O4/c1-6(11)3-7-4-8(12)10(13)9(5-7)14-2/h4-5,12-13H,3H2,1-2H3 |

InChI Key |

AXTVEEJHTHVGCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C(=C1)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxy-5-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

Industrial production of 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Pattern on the Phenyl Ring

Key Analogs :

- 1-(3,4-Dimethoxyphenyl)propan-2-one (): Replaces hydroxyl groups with methoxy substituents.

- 1-(4-Methoxyphenyl)propan-2-one (): Lacks hydroxyl groups, retaining only a single methoxy group.

| Property | 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one | 1-(3,4-Dimethoxyphenyl)propan-2-one | 1-(4-Methoxyphenyl)propan-2-one |

|---|---|---|---|

| Solubility (Polarity) | High (due to hydroxyl groups) | Moderate (methoxy reduces polarity) | Low |

| Antioxidant Capacity | Strong (H-donor via -OH groups) | Weak (methoxy lacks H-donor ability) | Minimal |

| LogP (Lipophilicity) | ~1.2 | ~2.1 | ~2.8 |

Research Findings :

- Hydroxyl groups enhance antioxidant activity via radical scavenging, as seen in ferric chloride tests for phenolic compounds .

Heterocyclic vs. Phenyl Systems

Key Analogs :

- 1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one (): Benzofuran core with methoxy and methyl substituents.

- 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (): Phenoxy-propanone with acetyl and hydroxyl groups.

Research Findings :

Side Chain Modifications

Key Analogs :

- 1-(3,4-Dihydroxy-5-methoxyphenyl)-3-methylbut-2-ene (): Prenyl side chain instead of propan-2-one.

- Diarylheptanoids (): Longer heptane chains with dual phenyl groups.

Research Findings :

- Prenyl side chains in analogs from Plagiochila rutilans undergo oxidation to quinones, contributing to antifungal activity .

- Diarylheptanoids with diacetate groups exhibit osteogenic effects in MG-63 and SAOS-2 cells, likely due to increased molecular complexity .

Halogenated Analogs

Key Analog: 1-(2,3,6-Trichloro-4-hydroxy-5-methoxyphenyl)ethanone ().

| Property | Target Compound | Chlorinated Analog |

|---|---|---|

| Lipophilicity | LogP ~1.2 | LogP ~3.5 (chlorine increases) |

| Toxicity | Low | High (potential bioaccumulation) |

| Applications | Antioxidant, medicinal chemistry | Limited (toxicity concerns) |

Research Findings :

- Chlorine substituents increase lipophilicity but raise toxicity risks, limiting therapeutic utility .

Biological Activity

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one, a compound belonging to the class of chalcones, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one is characterized by its unique structure that includes hydroxyl and methoxy groups on the phenyl ring. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In a study assessing various propenylbenzene derivatives, the compound demonstrated fungistatic activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 μg/mL . The compound's structural features likely enhance its interaction with microbial membranes, leading to increased efficacy.

Antioxidant Activity

The antioxidant potential of 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one has been evaluated using various assays. The compound showed notable antiradical activity with an effective concentration (EC50) ranging from 19 to 31 μg/mL . This activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.

Anticancer Activity

The antiproliferative effects of this compound have been studied against several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). Results indicated a concentration-dependent inhibition of cell proliferation . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: Anticancer Efficacy

In a specific study focusing on the anticancer properties of chalcone derivatives, 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one was found to inhibit cell growth significantly in MG63 cells. The study employed various assays to determine cell viability and apoptosis induction. The findings suggested that the compound could serve as a lead for developing new anticancer agents .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.